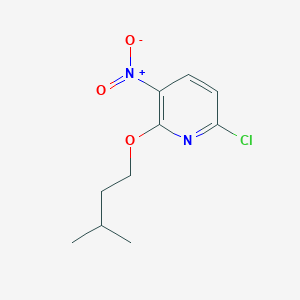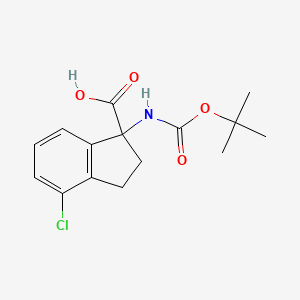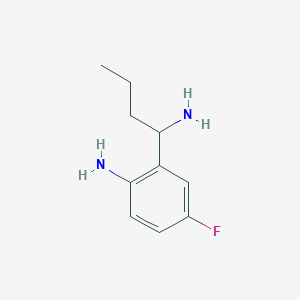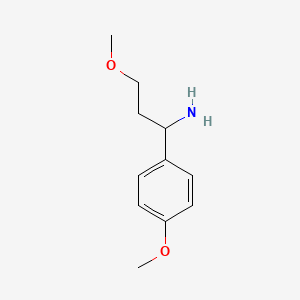
(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine: is a chemical compound characterized by its unique structure, which includes a bromine atom and a methyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methylpyridine.
Reaction Conditions: The key step involves the reaction of 5-bromo-6-methylpyridine with an appropriate amine under controlled conditions. This reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for recycling solvents and reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates.
作用機序
The mechanism of action of (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological and biochemical outcomes.
類似化合物との比較
Similar Compounds
(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethanol: Similar in structure but with an alcohol group instead of an amine.
(1S)-1-(5-Bromo-6-methyl(2-pyridyl))propylamine: Similar but with a longer carbon chain.
(1S)-1-(5-Bromo-6-methyl(2-pyridyl))methylamine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
(1S)-1-(5-bromo-6-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-5(10)8-4-3-7(9)6(2)11-8/h3-5H,10H2,1-2H3/t5-/m0/s1 |
InChIキー |
BWYCVPBXBCQDBS-YFKPBYRVSA-N |
異性体SMILES |
CC1=C(C=CC(=N1)[C@H](C)N)Br |
正規SMILES |
CC1=C(C=CC(=N1)C(C)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



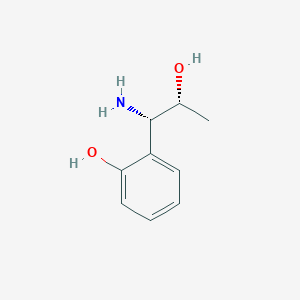
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)
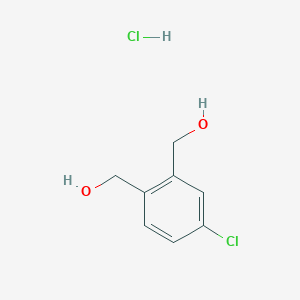


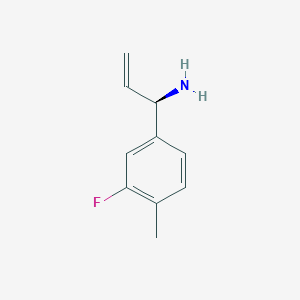
![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
